1,1-Dimethoxy-4,8-dimethylnonane
Description
Properties
CAS No. |
106445-79-8 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,1-dimethoxy-4,8-dimethylnonane |
InChI |
InChI=1S/C13H28O2/c1-11(2)7-6-8-12(3)9-10-13(14-4)15-5/h11-13H,6-10H2,1-5H3 |
InChI Key |
JMMRKTMHMNHUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC(OC)OC |
Origin of Product |
United States |
Preparation Methods
Odinokov’s Pioneering Work (1986)
Odinokov et al. first reported the synthesis of this compound via acid-catalyzed acetalization of 4,8-dimethylnonanal with methanol. The reaction employs hydrochloric acid (0.1 mol%) in anhydrous methanol at ambient temperature for 30 minutes, achieving >90% conversion (Eq. 1):
$$ \text{4,8-Dimethylnonanal + 2 MeOH} \xrightarrow{\text{HCl}} \text{this compound} $$
Critical parameters:
- Acid loading : 0.03–0.1 mol% HCl optimizes conversion while minimizing side reactions.
- Solvent : Methanol acts as both solvent and nucleophile.
- Temperature : Reactions proceed efficiently between −60°C and 50°C.
This method’s scalability was demonstrated in gram-scale preparations (>5 g) with 87% isolated yield. Comparative studies showed sulfuric acid (93% conversion) and trifluoroacetic acid (93%) as viable alternatives to HCl.
Ketalization Side Reactions
When ketones are present, competing ketalization requires trimethyl orthoformate (TMOF, 1.2 equiv) to shift equilibrium toward acetal products. For example, 4,8-dimethylnonan-2-one exhibited <7% conversion without TMOF but achieved quantitative ketalization within 12 h with TMOF.
Modern Catalytic Synthesis from Isoprene
RU2561272C1 Patent Process (2014)
A Russian patent details a seven-step synthesis starting from isoprene (2-methyl-1,3-butadiene):
- Amination : Isoprene reacts with dialkylamines (e.g., dimethylamine) at 50–60°C to form N-(3-methyl-2-butenyl)dialkylamine.
- Methoxy Addition : Electrophilic methoxylation using CH₃OH/H₂SO₄ yields N-(7-methoxy-3,7-dimethyl-2Z-octenyl)dialkylamine.
- Quaternization : Treatment with methyl iodide produces N-(7-methoxy-3,7-dimethyl-2Z-octenyl)trialkylammonium iodide.
- Cross-Coupling : Organomagnesium reagents (e.g., para-isopropylbenzylmagnesium chloride) react with the ammonium salt at −5°C to −10°C using CuBr catalyst, forming 1-(8-methoxy-4,8-dimethylnonen-3-yl)-4-(1-methylethyl)benzene.
- Hydrogenation : Pd/BaSO₄-catalyzed hydrogenation in ethanol/AcOH at 20–25°C saturates the double bond, yielding the final product.
| Step | Conditions | Yield |
|---|---|---|
| Amination | 50–60°C, 4 h | 78% |
| Methoxylation | H₂SO₄, CH₃OH, 24 h | 82% |
| Cross-Coupling | CuBr, −10°C, 2 h | 65% |
| Hydrogenation | Pd/BaSO₄, H₂, 25°C | 89% |
Mechanistic Insights
- Quaternization : Methyl iodide alkylates the amine, forming a trialkylammonium intermediate that enhances electrophilicity for subsequent cross-coupling.
- Copper Catalysis : CuBr facilitates C–C bond formation between the organomagnesium reagent and the allylic ammonium salt via a single-electron transfer mechanism.
- Stereoselectivity : The 2Z configuration of the octenyl intermediate ensures proper spatial alignment for hydrogenation to the desired nonane derivative.
Comparative Analysis of Methods
Efficiency Metrics
| Parameter | Odinokov Method | Patent Process |
|---|---|---|
| Total Steps | 1 | 7 |
| Reaction Time | 30 min | 72 h |
| Overall Yield | 87% | 38% |
| Scalability | Gram-scale | Industrial |
| Byproducts | Minimal | Multiple |
Practical Considerations
- Cost : The patent method requires expensive catalysts (Pd/BaSO₄) and stringent temperature control.
- Safety : Odinokov’s approach uses corrosive HCl but avoids pyrophoric Grignard reagents.
- Purity : Chromatographic purification (hexane/EtOAc with 1% Et₃N) is essential for both methods to remove residual catalysts.
Emerging Techniques and Modifications
Recent advances in flow chemistry enable continuous acetalization using microreactors, reducing reaction times to <5 minutes. Photoredox catalysis has also been explored for methoxylation steps, though yields remain suboptimal (45–52%) compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-4,8-dimethylnonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1,1-Dimethoxy-4,8-dimethylnonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 1,1-Dimethoxy-4,8-dimethylnonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include various enzymatic reactions that modify the compound’s structure and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons between 1,1-Dimethoxy-4,8-dimethylnonane and related compounds, based on molecular structure, physical properties, and synthesis methods:
Structural and Functional Group Analysis
- Ether vs. Cyclic Ether: Unlike cyclic ethers such as 1,4-dioxane (a six-membered ring) or 2,2-dimethyltetrahydrofuran (a five-membered ring) , this compound is a linear ether with two methoxy groups. This structural difference reduces ring strain and increases hydrophobicity compared to cyclic analogs.
- This branching may also enhance thermal stability .
Physical and Chemical Properties
- Volatility: Linear ethers like this compound are less volatile than cyclic ethers due to higher molecular weight and reduced ring strain. For example, 1,4-dioxane (MW 88.11) boils at 101°C , whereas the target compound’s boiling point is likely >200°C, similar to 1-(2-methylphenoxy)-2-acetoxynonane (134–136°C under vacuum) .
- Solubility : Increased alkyl chain length and branching reduce water solubility compared to smaller ethers like 1,4-dioxane, which is fully miscible in water .
Q & A
Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
